molecular formula C12H22 B14722267 Cyclohexene, 3-hexyl- CAS No. 15232-78-7

Cyclohexene, 3-hexyl-

Cat. No.: B14722267
CAS No.: 15232-78-7
M. Wt: 166.30 g/mol
InChI Key: OQKLIIQHYMWPMF-UHFFFAOYSA-N
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Description

Cyclohexene, 3-hexyl- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexene, where a hexyl group is attached to the third carbon of the cyclohexene ring. This compound is also known by its IUPAC name, 3-hexyl-1-cyclohexene .

Preparation Methods

Cyclohexene, 3-hexyl- can be synthesized through various methods. One common laboratory method involves the dehydration of cyclohexanol using phosphoric acid as a catalyst . The reaction proceeds as follows:

C6H11OHC6H10+H2O\text{C}_6\text{H}_{11}\text{OH} \rightarrow \text{C}_6\text{H}_{10} + \text{H}_2\text{O} C6​H11​OH→C6​H10​+H2​O

In industrial settings, cyclohexene is often produced by the partial hydrogenation of benzene . The addition of a hexyl group to the cyclohexene ring can be achieved through various alkylation reactions.

Chemical Reactions Analysis

Cyclohexene, 3-hexyl- undergoes several types of chemical reactions, including:

    Oxidation: Cyclohexene, 3-hexyl- can be oxidized to form cyclohexanone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclohexane derivatives using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Halogenation reactions can occur, where halogens such as chlorine (Cl2) or bromine (Br2) are added to the double bond of cyclohexene, 3-hexyl-.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclohexene, 3-hexyl- has various applications in scientific research:

Mechanism of Action

The mechanism by which cyclohexene, 3-hexyl- exerts its effects depends on the specific reaction or application. In oxidation reactions, the double bond of the cyclohexene ring is typically the site of attack by oxidizing agents, leading to the formation of epoxides or ketones. In reduction reactions, the double bond is hydrogenated to form cyclohexane derivatives .

Comparison with Similar Compounds

Cyclohexene, 3-hexyl- can be compared to other cyclohexene derivatives such as cyclohexene, 3-cyclohexyl- and cyclohexene, 3-methyl-. These compounds share similar reactivity patterns but differ in the nature of the substituent group attached to the cyclohexene ring. The hexyl group in cyclohexene, 3-hexyl- provides unique hydrophobic properties and influences the compound’s reactivity and applications .

Similar Compounds

  • Cyclohexene, 3-cyclohexyl-
  • Cyclohexene, 3-methyl-
  • Cyclohexene, 3-ethyl-

Cyclohexene, 3-hexyl- stands out due to its longer alkyl chain, which can affect its physical properties and reactivity compared to shorter-chain derivatives .

Properties

CAS No.

15232-78-7

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

3-hexylcyclohexene

InChI

InChI=1S/C12H22/c1-2-3-4-6-9-12-10-7-5-8-11-12/h7,10,12H,2-6,8-9,11H2,1H3

InChI Key

OQKLIIQHYMWPMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCCC=C1

Origin of Product

United States

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